[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanol
Overview
Description
“[1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol” is a chemical compound with the molecular formula C12H18N2O . It has a molecular weight of 206.289 g/mol . The IUPAC name for this compound is [1-(pyridin-3-ylmethyl)piperidin-4-yl]methanol . The compound is also known by other synonyms such as 1-pyrid-3-ylmethyl piperid-4-yl methanol, 1-pyridin-3-ylmethyl piperidin-4-yl methanol, and 4-piperidinemethanol, 1-3-pyridinylmethyl .
Molecular Structure Analysis
The molecular structure of “[1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol” can be represented by the SMILES notation: C1CN(CCC1CO)CC2=CN=CC=C2 . This notation provides a way to represent the structure using ASCII strings.Scientific Research Applications
Methanol Synthesis and Applications
Methanol is a basic chemical with a wide range of applications, including use as a clean-burning fuel and as a base chemical in the production of other chemicals. Its role as a peaking fuel in coal gasification combined cycle power stations and its potential for large-scale production highlight its importance in industrial processes and renewable energy sectors (Cybulski, 1994).
Methanol in Electrical and Mechanical Engineering
Methanol serves as a chemical marker for detecting insulating paper degradation in transformer insulating oil, demonstrating its utility in monitoring the condition of power transformers. This application underscores methanol's significance in electrical engineering and maintenance practices (Jalbert et al., 2019).
Methanol as a Hydrogen Source
The thermochemical conversion of methanol into hydrogen showcases the compound's potential in sustainable energy technologies. Methanol serves as a liquid hydrogen carrier, highlighting its role in the development of the hydrogen economy and its contribution to cleaner energy solutions (García et al., 2021).
Biochemical and Biotechnological Research
Methanol is utilized in various biochemical applications, such as in methacarn (methanol-Carnoy) fixation, which is a method for tissue fixation in histological studies. This application illustrates methanol's role in improving the preservation and visualization of cellular structures in biomedical research (Puchtler et al., 1970).
Environmental and Ecological Studies
Research on methanol's role in the environment, such as its interaction with the ecosystem and its biodegradation, indicates its relevance in ecological studies and environmental monitoring. Understanding methanol's environmental impact and its role in atmospheric chemistry is crucial for developing strategies to mitigate pollution (Wohlfahrt et al., 2015).
Safety and Hazards
“[1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause severe skin burns and eye damage, and may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-10-11-3-6-14(7-4-11)9-12-2-1-5-13-8-12/h1-2,5,8,11,15H,3-4,6-7,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJQONMXWKPTTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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